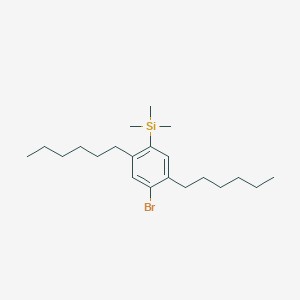
(4-Bromo-2,5-dihexylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C21H37BrSi and a molecular weight of 397.51 g/mol . This compound is characterized by the presence of a bromine atom, two hexyl groups, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dihexylphenyl)trimethylsilane typically involves the reaction of 4-bromo-2,5-dihexylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Bromo-2,5-dihexylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyltrimethylsilanes, while coupling reactions can produce biaryl compounds .
科学的研究の応用
(4-Bromo-2,5-dihexylphenyl)trimethylsilane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of functionalized materials for electronic and photonic applications.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for various chemical transformations.
作用機序
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and trimethylsilyl group can undergo substitution and coupling reactions, respectively. The phenyl ring can also participate in oxidation and reduction reactions, making this compound versatile in organic synthesis .
類似化合物との比較
Similar Compounds
(4-Bromo-2,5-dimethylphenyl)trimethylsilane: Similar structure but with methyl groups instead of hexyl groups.
(4-Bromo-2,5-diphenylphenyl)trimethylsilane: Contains phenyl groups instead of hexyl groups.
(4-Chloro-2,5-dihexylphenyl)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is unique due to the presence of long hexyl chains, which can impart different physical and chemical properties compared to similar compounds with shorter alkyl chains or different substituents. These properties can influence the compound’s reactivity and applications in various fields .
特性
分子式 |
C21H37BrSi |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
(4-bromo-2,5-dihexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C21H37BrSi/c1-6-8-10-12-14-18-17-21(23(3,4)5)19(16-20(18)22)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChIキー |
YITDDYMSDSZEJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


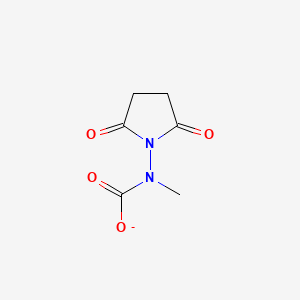
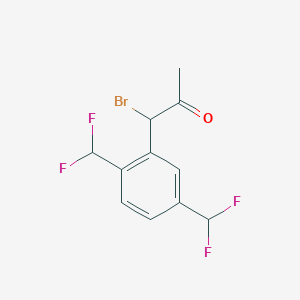
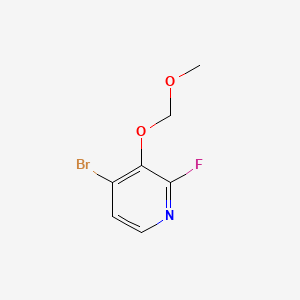
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

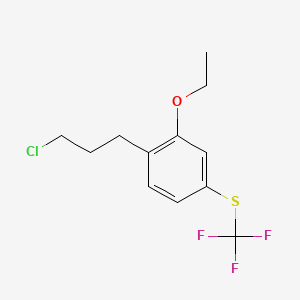


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
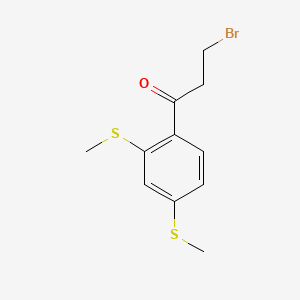
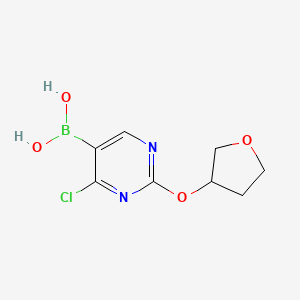

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
